molecular formula C23H29NO2 B13357008 2-((R)-1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate

2-((R)-1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate

Cat. No.: B13357008
M. Wt: 351.5 g/mol
InChI Key: QHJALYUVHVSCRF-IAGOWNOFSA-N
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Description

2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structural features, which include a cyclopropylethyl group, an isopropylphenyl group, and a phenylethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a chloroformate derivative under mild conditions. For instance, the reaction of ®-1-phenylethylamine with 2-(®-1-cyclopropylethyl)-6-isopropylphenyl chloroformate in the presence of a base such as triethylamine can yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized carbamates, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamate derivatives .

Scientific Research Applications

2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(®-1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylethyl and isopropylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its enantiomeric purity can contribute to its selectivity and potency in biological systems .

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

[2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenyl] N-[(1R)-1-phenylethyl]carbamate

InChI

InChI=1S/C23H29NO2/c1-15(2)20-11-8-12-21(16(3)18-13-14-18)22(20)26-23(25)24-17(4)19-9-6-5-7-10-19/h5-12,15-18H,13-14H2,1-4H3,(H,24,25)/t16-,17-/m1/s1

InChI Key

QHJALYUVHVSCRF-IAGOWNOFSA-N

Isomeric SMILES

C[C@H](C1CC1)C2=CC=CC(=C2OC(=O)N[C@H](C)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)OC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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